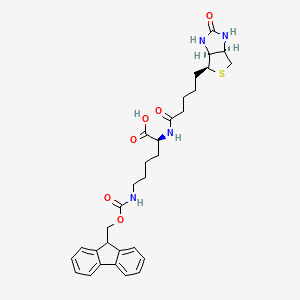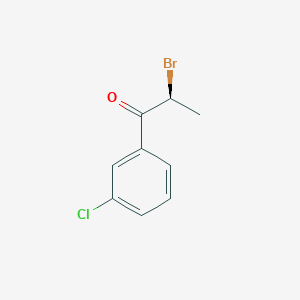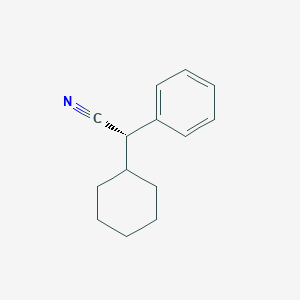
(+)-fenchyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Fenchyl alcohol: is a naturally occurring monoterpenoid alcohol found in various essential oils, including those of fennel and lavender. It is known for its pleasant pine-like aroma and is used in perfumery and flavoring. The compound has a chiral center, making it optically active, and the (+)-enantiomer is the one most commonly found in nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reduction of Fenchone: One common method for synthesizing (+)-fenchyl alcohol is the reduction of fenchone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol.
Hydroboration-Oxidation of Fenchene: Another method involves the hydroboration-oxidation of fenchene. This two-step process first adds borane to the double bond of fenchene, followed by oxidation with hydrogen peroxide in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils, followed by purification processes like distillation and crystallization. Synthetic methods are also employed, particularly when large quantities are required.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (+)-Fenchyl alcohol can be oxidized to fenchone using oxidizing agents like chromic acid or potassium permanganate.
Esterification: It reacts with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters, which are useful in perfumery.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, or PCC (pyridinium chlorochromate).
Esterification: Carboxylic acids or acid anhydrides with acid catalysts like sulfuric acid.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Fenchone.
Esterification: Fenchyl esters.
Substitution: Fenchyl halides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential use in pest control due to its insecticidal properties.
Medicine:
- Explored for its anti-inflammatory and analgesic effects.
- Potential applications in aromatherapy for its calming and soothing properties.
Industry:
- Widely used in the fragrance and flavor industry.
- Utilized in the production of cosmetics and personal care products.
Mecanismo De Acción
Molecular Targets and Pathways: (+)-Fenchyl alcohol exerts its effects primarily through interactions with cell membranes and proteins. Its antimicrobial action is believed to involve the disruption of microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparación Con Compuestos Similares
(-)-Fenchyl alcohol: The enantiomer of (+)-fenchyl alcohol, with similar chemical properties but different optical activity.
Borneol: Another monoterpenoid alcohol with a similar structure but different stereochemistry.
Isoborneol: An isomer of borneol with a different arrangement of atoms.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and biological activities compared to its enantiomer and other similar compounds. Its pleasant aroma and versatile applications in various industries make it a valuable compound.
Propiedades
IUPAC Name |
(1R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIHUHQCLTYTSF-SFVIPPHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(C1)C(C2O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2S)-2-ethylhexyl] prop-2-enoate](/img/structure/B8254181.png)



